molecular formula C102H156N30O31 B12394062 Big Endothelin-3 (22-41) amide (human) CAS No. 174283-52-4

Big Endothelin-3 (22-41) amide (human)

Cat. No.: B12394062
CAS No.: 174283-52-4
M. Wt: 2298.5 g/mol
InChI Key: QPJAXAGEWPXNDK-GUIBJIPFSA-N
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Description

Big Endothelin-3 (22-41) amide (human) is a biologically active polypeptide derived from the endothelin family. It is a fragment of the larger endothelin-3 peptide, which plays a crucial role in various physiological processes, including vasoconstriction and cell proliferation. This compound is often used in research to study protein interactions, functional analysis, and epitope screening .

Preparation Methods

Big Endothelin-3 (22-41) amide (human) is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high purity and yield .

Chemical Reactions Analysis

Big Endothelin-3 (22-41) amide (human) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and coupling reagents like HBTU.

Scientific Research Applications

Big Endothelin-3 (22-41) amide (human) has a wide range of scientific research applications:

Mechanism of Action

Big Endothelin-3 (22-41) amide (human) exerts its effects by binding to endothelin receptors, primarily endothelin receptor type B (ETB). This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as vasoconstriction, cell proliferation, and inflammation. The molecular targets involved include G protein-coupled receptors and downstream effectors like phospholipase C and protein kinase C .

Comparison with Similar Compounds

Big Endothelin-3 (22-41) amide (human) is unique compared to other endothelin peptides due to its specific sequence and biological activity. Similar compounds include:

Big Endothelin-3 (22-41) amide (human) stands out due to its specific applications in research and its unique sequence, making it a valuable tool for studying endothelin-related pathways and developing therapeutic agents.

Properties

CAS No.

174283-52-4

Molecular Formula

C102H156N30O31

Molecular Weight

2298.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C102H156N30O31/c1-9-51(6)79(106)97(160)126-68(44-75(105)141)92(155)130-82(53(8)136)100(163)132-38-16-21-71(132)95(158)121-62(32-34-78(144)145)86(149)120-61(31-33-73(103)139)87(150)129-81(52(7)135)98(161)128-80(50(4)5)99(162)131-37-15-22-72(131)96(159)125-64(41-55-23-27-57(137)28-24-55)85(148)115-45-76(142)116-63(39-49(2)3)88(151)127-70(48-134)94(157)124-67(43-74(104)140)91(154)122-66(42-56-25-29-58(138)30-26-56)90(153)119-60(20-14-36-113-102(110)111)84(147)114-46-77(143)117-69(47-133)93(156)123-65(40-54-17-11-10-12-18-54)89(152)118-59(83(107)146)19-13-35-112-101(108)109/h10-12,17-18,23-30,49-53,59-72,79-82,133-138H,9,13-16,19-22,31-48,106H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,141)(H2,107,146)(H,114,147)(H,115,148)(H,116,142)(H,117,143)(H,118,152)(H,119,153)(H,120,149)(H,121,158)(H,122,154)(H,123,156)(H,124,157)(H,125,159)(H,126,160)(H,127,151)(H,128,161)(H,129,150)(H,130,155)(H,144,145)(H4,108,109,112)(H4,110,111,113)/t51-,52+,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,79-,80-,81-,82-/m0/s1

InChI Key

QPJAXAGEWPXNDK-GUIBJIPFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)N)N

Origin of Product

United States

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